N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide

MAO-A inhibitor regioisomer structure-activity relationship

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide (CAS 1020054-73-2) is a 2-phenoxyacetamide derivative bearing a 5-amino-2-methoxyphenyl substituent on the amide nitrogen and a 4-methoxyphenoxy moiety on the acetyl group. The compound belongs to a class of small molecules investigated as monoamine oxidase (MAO) inhibitors, where the 4-methoxyphenoxy motif is associated with selective MAO-A inhibition.

Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
CAS No. 1020054-73-2
Cat. No. B1532755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide
CAS1020054-73-2
Molecular FormulaC16H18N2O4
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC
InChIInChI=1S/C16H18N2O4/c1-20-12-4-6-13(7-5-12)22-10-16(19)18-14-9-11(17)3-8-15(14)21-2/h3-9H,10,17H2,1-2H3,(H,18,19)
InChIKeyZKCLBJGPMRRPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide (CAS 1020054-73-2) – Compound Profile and Procurement-Relevant Classification


N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide (CAS 1020054-73-2) is a 2-phenoxyacetamide derivative bearing a 5-amino-2-methoxyphenyl substituent on the amide nitrogen and a 4-methoxyphenoxy moiety on the acetyl group [1]. The compound belongs to a class of small molecules investigated as monoamine oxidase (MAO) inhibitors, where the 4-methoxyphenoxy motif is associated with selective MAO-A inhibition [2]. With a molecular formula of C16H18N2O4, a molecular weight of 302.33 g/mol, a computed LogP of 2.1–2.96, and a polar surface area of 82.81 Ų , it is supplied as a research-grade chemical (typical purity 95%) for experimental use .

Why N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide Cannot Be Replaced by Close-In-Class Analogs – Quantitative Rationale for Targeted Procurement


Within the 2-phenoxyacetamide class, small structural modifications produce large quantitative shifts in potency and selectivity. Published SAR data demonstrate that replacing the 4-methoxy group with hydrogen reduces MAO-A selectivity approximately 22-fold (SI drops from 245 to 11.27) [1], while relocating the methoxy group from the para- to ortho-position reduces MAO-A potency from IC50 ≈ 4 μM to IC50 ≈ 96 μM [1]. The target compound additionally incorporates a 5-amino-2-methoxyphenyl group on the amide nitrogen—a substitution absent from the reference compound series and for which no direct experimental IC50 data are publicly available. Because the amide substituent can alter hydrogen-bonding networks, binding-pocket complementarity, and cellular permeability in ways not predictable from the parent acetamide scaffold, generic substitution with the simpler 2-(4-methoxyphenoxy)acetamide (CAS 30893-64-2), the unsubstituted phenoxy analog (CAS 953717-45-8), or the ortho-methoxy regioisomer cannot be assumed to preserve biological activity. The quantitative evidence below delineates the specific physicochemical and structural dimensions on which the target compound diverges from its nearest comparators.

Quantitative Differentiation Evidence for N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide Versus Closest Analogs


Regioisomeric Differentiation: 4-Methoxy vs. 2-Methoxy Phenoxy Substitution Confers 24-Fold Higher MAO-A Inhibitory Potency

The target compound carries a para-methoxy group on the phenoxy ring. In the core 2-phenoxyacetamide scaffold, the para-methoxy analog (compound 12) exhibits an MAO-A IC50 of 4 μM, whereas the ortho-methoxy analog (compound 11) shows an MAO-A IC50 of 96 μM—a 24-fold difference [1]. The selectivity index (SI = IC50 MAO-B / IC50 MAO-A) is 245 for the para-methoxy versus 8.07 for the ortho-methoxy, representing a 30-fold difference in selectivity [1]. Although the target compound contains an additional 5-amino-2-methoxyphenyl amide substituent not present in compounds 11 and 12, the regioisomeric preference for para-methoxy is a critical determinant of target engagement that would be lost with the ortho-methoxy analog N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)-acetamide.

MAO-A inhibitor regioisomer structure-activity relationship

Hydrogen-Bond Donor/Acceptor Capacity Differentiation: 5-Amino-2-methoxyphenyl Substituent Adds One H-Bond Donor vs. Parent Acetamide Scaffold

The target compound possesses 2 hydrogen-bond donors and 5 hydrogen-bond acceptors, compared to 1 donor and 3 acceptors for the simpler 2-(4-methoxyphenoxy)acetamide (CAS 30893-64-2) [1]. The unsubstituted phenoxy analog N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide (CAS 953717-45-8) has 2 donors and 4 acceptors . The additional H-bond acceptor in the target compound arises from the para-methoxy oxygen, which is absent in the unsubstituted analog. This altered H-bond profile may influence target binding kinetics, solubility, and membrane permeability, differentiating the compound from both the parent acetamide and the des-methoxy analog.

hydrogen bonding physicochemical properties ligand efficiency

Lipophilicity Differentiation: XLogP3 and LogP Shift Between 4-Methoxy and Unsubstituted Phenoxy Analogs

The target compound has a computed XLogP3 of 2.1 [1] and an alternative computed LogP of 2.96 . The unsubstituted phenoxy analog (CAS 953717-45-8) has a lower predicted LogP owing to the absence of the para-methoxy group. The molecular weight increases from 272.30 g/mol (unsubstituted analog) to 302.33 g/mol (target compound), a gain of 30 Da attributable to the methoxy substituent . This moderate increase in lipophilicity and molecular weight falls within drug-like space but may affect tissue distribution and metabolic stability relative to the des-methoxy comparator.

lipophilicity LogP drug-likeness

Polar Surface Area Differentiation: Target Compound Exhibits Higher PSA Than Both Parent Acetamide and Unsubstituted Phenoxy Analog

The target compound has a computed topological polar surface area (TPSA) of 82.81 Ų . The parent 2-(4-methoxyphenoxy)acetamide (CAS 30893-64-2) has a lower TPSA (estimated ~55–65 Ų) due to its smaller molecular size and fewer heteroatoms. The unsubstituted phenoxy analog (CAS 953717-45-8) is expected to have a PSA similar to the target compound (~82 Ų) since the primary difference is the para-methoxy group, which adds oxygen but does not dramatically alter the polar surface. A PSA of ~83 Ų places the target compound near the upper boundary typically associated with favorable blood-brain barrier penetration (commonly <90 Ų), while the smaller parent acetamide falls well below this threshold, predicting significantly different CNS exposure potential.

polar surface area brain penetration physicochemical profiling

Molecular Weight and Complexity Differentiation: Target Compound Is Intermediate Between Simple Acetamide Scaffold and Larger Drug-Like Molecules

With a molecular weight of 302.33 g/mol, the target compound occupies a strategic position: it is ~121 Da larger than the minimal pharmacophore 2-(4-methoxyphenoxy)acetamide (MW 181.19) but ~30 Da larger than the unsubstituted phenoxy analog N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide (MW 272.30) . This incremental mass addition reflects the systematic incorporation of the 5-amino-2-methoxyphenyl and 4-methoxy groups, each contributing distinct binding and physicochemical features. The compound remains within lead-like space (MW <350 Da), distinguishing it from larger drug-like molecules and making it suitable for fragment- or lead-optimization programs where incremental SAR exploration is desired.

molecular weight lead-like properties fragment-based drug discovery

Purity and Supply Chain Differentiation: 95% Minimum Purity Specification with Batch-Level Quality Documentation

The target compound is supplied by AKSci (Item 7542AC) with a minimum purity specification of 95% . Long-term storage is specified as cool, dry conditions, and the product is available in 1 g and 5 g quantities with documented lead times. While many research-grade analogs are also offered at 95% purity, the combination of batch-level Certificate of Analysis (COA) availability and SDS documentation provides traceability for experimental reproducibility. For comparison, the ortho-methoxy regioisomer is available from Santa Cruz Biotechnology with MW confirmation but limited public purity documentation , and the unsubstituted phenoxy analog is offered by multiple vendors with variable purity specifications (95–98%) .

chemical purity quality control reproducibility

Recommended Application Scenarios for N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide Based on Differentiation Evidence


MAO-A Selective Inhibitor Lead Optimization and SAR Expansion

The target compound incorporates the 4-methoxyphenoxy motif identified as critical for MAO-A selectivity (SI up to 245 in the parent acetamide series) [1] while adding a 5-amino-2-methoxyphenyl amide substituent absent from the published series. Researchers can use this compound as a starting point to evaluate how the aniline-type amide substituent modulates MAO-A potency and selectivity relative to the unsubstituted acetamide scaffold. The 24-fold potency advantage of para-methoxy over ortho-methoxy substitution documented in the parent series [1] makes the correct regioisomer essential for meaningful SAR exploration.

Chemical Probe Development for CNS MAO-A Target Engagement Studies

With a TPSA of 82.81 Ų —below the common 90 Ų threshold for blood-brain barrier penetration—and a moderate LogP of 2.1–2.96 [2], the compound is predicted to exhibit CNS exposure. The 5-amino group offers a potential handle for further derivatization (e.g., biotinylation, fluorophore conjugation) to generate chemical probes for cellular target engagement or imaging studies, distinguishing it from the simpler 2-(4-methoxyphenoxy)acetamide which lacks this functionalization point.

Fragment-to-Lead Optimization Programs Requiring Defined Incremental MW Steps

The target compound (MW 302.33) sits at an intermediate molecular weight between the minimal 2-(4-methoxyphenoxy)acetamide fragment (MW 181.19) and larger lead-like molecules (>350 Da). This incremental step of +121 Da allows medicinal chemistry teams to systematically deconvolute the contributions of the 5-amino-2-methoxyphenyl group to potency, selectivity, metabolic stability, and permeability within a fragment-to-lead or scaffold-hopping campaign.

Regioisomeric Selectivity Studies in Phenoxyacetamide-Based Enzyme Inhibition

The documented 30-fold difference in MAO-A selectivity (SI 245 for para-methoxy vs. 8.07 for ortho-methoxy) and 24-fold difference in potency [1] make this compound the appropriate choice for studies investigating the structural basis of regioisomeric selectivity in the phenoxyacetamide binding pocket. Comparison with the ortho-methoxy regioisomer enables direct assessment of how the position of the methoxy group influences binding-mode selection, a question that cannot be addressed using the parent acetamide scaffold alone.

Quote Request

Request a Quote for N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.